N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
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Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond. Thiophene is a heterocyclic compound with the formula C4H4S, resembling benzene but with one carbon atom replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bithiophene and 5-chloro-2-methoxyphenyl groups. The bithiophene group would likely impart some degree of conjugation to the molecule, potentially affecting its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide groups could potentially undergo hydrolysis under acidic or basic conditions. The bithiophene moiety might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Safety and Hazards
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-15-6-4-12(20)11-14(15)22-19(24)18(23)21-9-8-13-5-7-17(27-13)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCIVDUAGHHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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